molecular formula C21H25N7O2S B6469464 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640889-69-4

6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6469464
CAS No.: 2640889-69-4
M. Wt: 439.5 g/mol
InChI Key: IZCQFJYFSULSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine belongs to the class of 6-piperazin-1-yl-purines, characterized by a purine core substituted at the 6-position with a piperazine ring. This derivative is distinguished by two key structural features:

Piperazine substituent: A 4-methoxy-7-methyl-1,3-benzothiazole group is attached to the piperazine ring, introducing a heterocyclic benzothiazole moiety with methoxy and methyl modifications.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., chlorophenyl-substituted 6-piperazin-1-yl-purines) have been extensively studied as cannabidiol analogs and antitumor agents, highlighting the pharmacological relevance of this scaffold .

Properties

IUPAC Name

4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCQFJYFSULSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Acylated Piperazine Derivatives

Compounds 29–34 () feature piperazine rings modified with acyl groups (e.g., acetyl, trifluoroacetyl, or sulfonyl-propanoyl). Key differences include:

  • Compound 29 : 4-Acetylpiperazine substituent; higher yield (78%) and melting point (189–190°C) .
  • Compound 30 : 4-Trifluoroacetyl group; lower yield (21%) but higher melting point (210–211°C), likely due to increased rigidity from the trifluoromethyl group .

Sulfonylated Piperazine Derivatives

Compounds 15–19 () incorporate sulfonyl groups on the piperazine ring:

  • Compound 17 : 4-[(2-Methoxyethyl)sulfonyl]piperazine; high yield (63%) and HPLC purity (99%) .
  • Compound 18 : Cyclohexylmethylsulfonyl group; moderate yield (46%) and high melting point (195–196°C) .

Aromatic and Heterocyclic Substituents

  • Compound 4l (): 4-Chlorophenyl-piperazine with trifluoromethoxyphenyl at the purine’s 6-position; demonstrated antitumor activity (82% yield, 147–149°C melting point) .
  • Compound PP17 (): 4-Propoxyphenyl-piperazine with sec-butyl at N-9; induced apoptosis in MCF-7 cells .
  • Target compound : The benzothiazole moiety may enhance DNA intercalation or enzyme inhibition compared to purely aromatic substituents.

N-9 Substitution Patterns

  • Compound 36 (): Retains N-9 hydrogen; lower yield (39%) and HPLC purity (98%) compared to N-substituted analogs .
  • Compound 17 (): 2-Methoxyethyl group at N-9 (similar to the target compound); high purity (99%) and moderate melting point (180–183°C) .
  • Target compound : The 2-methoxyethyl chain likely improves aqueous solubility compared to alkyl or aryl N-9 substituents.

Key Observations

Synthetic Yields: Acylated derivatives (e.g., 29, 34) generally exhibit higher yields (61–79%) compared to sulfonylated analogs (17–63%) .

Thermal Stability : Melting points correlate with substituent rigidity; trifluoroacetyl (30 ) and cyclohexylmethylsulfonyl (18 ) groups increase melting points (>190°C) .

Pharmacological Potential: N-9 alkyl/aryl substitutions (e.g., PP17) enhance anticancer activity, while the target compound’s 2-methoxyethyl group may optimize solubility for CNS targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.